molecular formula C12H14BrNO3 B11123147 ethyl N-[(4-bromophenyl)acetyl]glycinate

ethyl N-[(4-bromophenyl)acetyl]glycinate

Cat. No.: B11123147
M. Wt: 300.15 g/mol
InChI Key: YIXUCJCOEHBRPW-UHFFFAOYSA-N
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Description

Ethyl N-[(4-bromophenyl)acetyl]glycinate is an organic compound with the molecular formula C10H12BrNO2. It is a derivative of glycine, where the amino group is substituted with an ethyl ester and a 4-bromophenylacetyl group. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl N-[(4-bromophenyl)acetyl]glycinate can be synthesized through a multi-step process. One common method involves the reaction of ethyl glycinate hydrochloride with 4-bromophenylacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[(4-bromophenyl)acetyl]glycinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of substituted phenylacetyl derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

Mechanism of Action

The mechanism of action of ethyl N-[(4-bromophenyl)acetyl]glycinate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its structure and functional groups. The bromophenyl group may enhance its binding affinity to certain targets, while the glycine moiety can influence its pharmacokinetic properties .

Comparison with Similar Compounds

Ethyl N-[(4-bromophenyl)acetyl]glycinate can be compared with other similar compounds, such as:

Conclusion

This compound is a versatile compound with significant applications in various fields of scientific research Its unique structure allows it to undergo a range of chemical reactions, making it valuable in organic synthesis and drug development

Properties

Molecular Formula

C12H14BrNO3

Molecular Weight

300.15 g/mol

IUPAC Name

ethyl 2-[[2-(4-bromophenyl)acetyl]amino]acetate

InChI

InChI=1S/C12H14BrNO3/c1-2-17-12(16)8-14-11(15)7-9-3-5-10(13)6-4-9/h3-6H,2,7-8H2,1H3,(H,14,15)

InChI Key

YIXUCJCOEHBRPW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(=O)CC1=CC=C(C=C1)Br

Origin of Product

United States

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